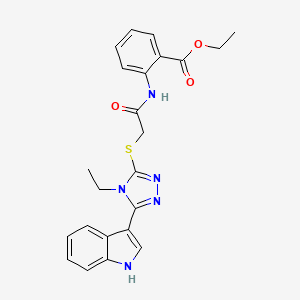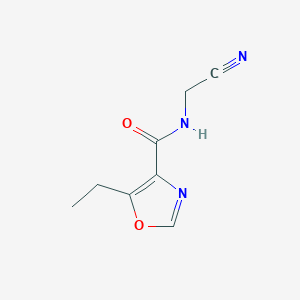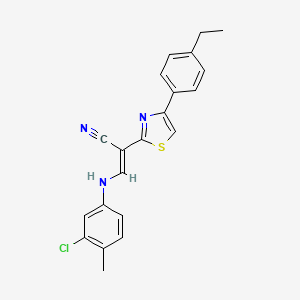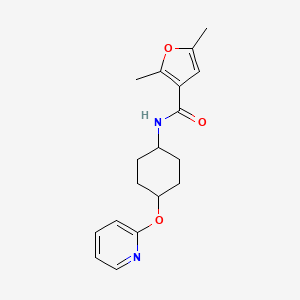
2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a furan ring, a cyclohexyl group, and a pyridinyl moiety, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carboxylic acid derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The pyridin-2-yloxy group is then attached via an etherification reaction. The final step involves the formation of the carboxamide bond through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions, such as using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological studies, it can serve as a probe to investigate the interactions of furan and pyridine-containing compounds with biological macromolecules.
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can engage in π-π stacking or hydrogen bonding with target proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethylfuran-3-carboxamide: Lacks the cyclohexyl and pyridinyl groups, making it less complex.
N-(4-(Pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide: Similar structure but without the dimethyl substitution on the furan ring.
2,5-Dimethyl-N-(cyclohexyl)furan-3-carboxamide: Lacks the pyridinyl group.
Uniqueness: The presence of both the pyridin-2-yloxy and cyclohexyl groups in 2,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide provides unique steric and electronic properties, enhancing its potential interactions and applications compared to simpler analogs.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-11-16(13(2)22-12)18(21)20-14-6-8-15(9-7-14)23-17-5-3-4-10-19-17/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGFUJXFTNOTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
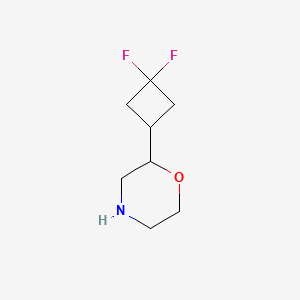
![1-[(2-fluorophenyl)methanesulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B3003845.png)

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B3003850.png)
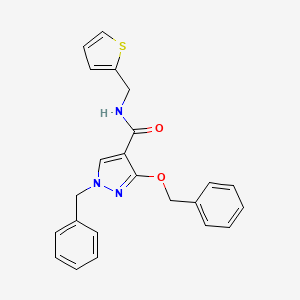
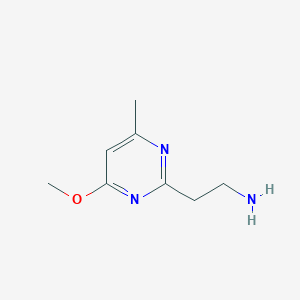
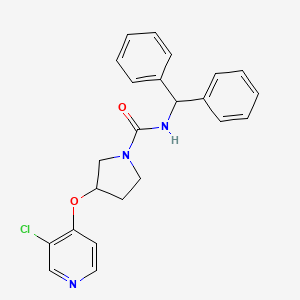
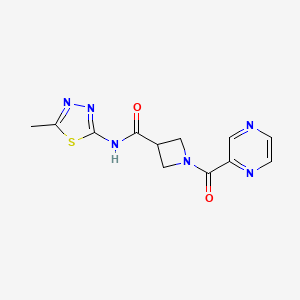
![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)
